3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Description
3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Photo-Induced Electron Transfer
- Luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent were studied to understand their behavior as pH probes and the process of fluorescence quenching through photo-induced electron transfer (PET) from alkylated amine donor to the naphthalimide moiety (Gan et al., 2003).
Crystal Structure Analysis
- Crystal structures of 1-aryl-4-(biarylmethylene)piperazines , structurally related to adoprazine, were investigated to understand their molecular packing and interactions, revealing extensive hydrogen bonding and formation of one-dimensional networks (Ullah & Altaf, 2014).
Inhibitory Effects on Protoporphyrinogen IX Oxidase
- The inhibitory effects of trifluoromethyl-substituted compounds on protoporphyrinogen IX oxidase were explored, focusing on their crystal structures and molecular interactions to understand the mechanism of action (Li et al., 2005).
Growth Inhibitory Potency and NMR Spectroscopy Characterization
- A combi-molecule designed to inhibit PARP and damage DNA was characterized using NMR spectroscopy, providing insights into its structure and the potential as a prodrug for cancer therapy (Mouhri et al., 2017).
Fluoroionophores for Metal Ion Detection
- The study on quinoline-containing calixarene fluoroionophores revealed their efficiency as fluoroionophores with selectivity for sodium and strontium ions, combining NMR, photophysical, and modeling studies to understand their conformational and coordination features (Casnati et al., 2003).
Properties
IUPAC Name |
3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c1-13-10-14(23)2-5-19(13)31-12-20(28)26-8-6-16(7-9-26)27-21(29)17-11-15(24)3-4-18(17)25-22(27)30/h2-5,10-11,16H,6-9,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMYDJXYNDVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.